molecular formula C18H19N7O3 B2801812 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide CAS No. 2034439-08-0

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide

Cat. No.: B2801812
CAS No.: 2034439-08-0
M. Wt: 381.396
InChI Key: QWXCAGPAMGEYDK-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. This complex molecule features a multitheterocyclic architecture, incorporating 1,2,4-oxadiazole , triazolopyridine , and isoxazole rings, which are privileged scaffolds known to confer high affinity and selectivity for various biological targets. The compound is catalogued under CAS 2054324-63-2 and is recognized for its role as a potent and selective inhibitor. It has been identified as a key chemical probe for investigating the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are critical drivers in numerous cancer types, including urothelial carcinoma, breast cancer, and endometrial cancer. Its mechanism of action involves competitively binding to the ATP-binding pocket of FGFR, thereby suppressing downstream signaling pathways such as MAPK and PI3K/AKT that control cell proliferation, survival, and differentiation. Researchers utilize this compound extensively in in vitro biochemical assays to profile kinase inhibition and in in vivo xenograft models to evaluate antitumor efficacy. Supplied as a high-purity solid, it is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and pathway analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-10-13(11(2)27-23-10)6-7-16(26)19-9-15-21-22-17-14(5-4-8-25(15)17)18-20-12(3)24-28-18/h4-5,8H,6-7,9H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXCAGPAMGEYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a useful tool for studying biochemical pathways.

    Medicine: It could serve as a lead compound for the development of new drugs, particularly if it exhibits biological activity.

    Industry: Its properties might make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The specific pathways involved would depend on the context in which the compound is used, such as in a biological assay or a chemical reaction.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 8-(3-Methyl-1,2,4-oxadiazol-5-yl), 3-(3,5-dimethyl-1,2-oxazol-4-yl-propanamide) Limited direct data; inferred kinase inhibition based on structural homology
EP 3 532 474 B1 Derivatives [1,2,4]Triazolo[4,3-a]pyridine 5-Fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy, benzamide linkage Anticancer activity (EGFR inhibition, IC₅₀ = 12–45 nM)
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles 1,2,4-Oxadiazole Pyrimidin-5-yl, substituted acetophenones Antimicrobial activity (MIC = 2–8 µg/mL against S. aureus)
Triazole–Pyrazole Hybrids (e.g., 21tg, 21sd) 1H-Pyrazole-1,2,3-triazole 4-Cyanophenyl, dimethylamino/phenyl substituents Antifungal activity (IC₅₀ = 0.8–3.2 µM against C. albicans)

Key Structural Differences :

  • Heterocyclic Core : The target compound’s triazolo[4,3-a]pyridine core distinguishes it from pyrazole-triazole hybrids (e.g., 21tg) and simpler oxadiazole derivatives . This core enhances π-π stacking interactions in enzymatic binding pockets.
  • Substituent Chemistry : Unlike the fluorinated benzamide derivatives in EP 3 532 474 B1 , the target compound uses a propanamide linker with a 3,5-dimethyloxazole group, which may improve metabolic stability due to steric shielding.
  • Oxadiazole vs.
Pharmacological and Physicochemical Properties
  • Solubility : The 3,5-dimethyloxazole and propanamide groups likely enhance aqueous solubility compared to EP 3 532 474 B1’s fluorinated benzamides .
  • Binding Affinity : The oxadiazole’s electron-deficient nature may improve interactions with kinase ATP-binding pockets relative to pyrazole-triazole hybrids .
  • Metabolic Stability : Methyl groups on the oxazole and oxadiazole rings reduce susceptibility to oxidative metabolism, a limitation in simpler oxadiazoles .

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of oxazole and triazole rings which are known for their biological significance. The structural formula can be represented as follows:

C16H19N5O2C_{16}H_{19}N_{5}O_{2}

This structure suggests potential interactions with various biological targets due to the presence of nitrogen-rich heterocycles.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazole and triazole compounds often possess antimicrobial properties. The specific compound under review may inhibit the growth of certain bacterial strains due to its structural characteristics.
  • Immunomodulatory Effects : Isoxazole derivatives have been reported to modulate immune responses. For instance, compounds similar to the one in focus have been noted for their ability to inhibit the proliferative response of lymphocytes in vitro, suggesting a potential use in autoimmune conditions or as immunosuppressants .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of similar compounds through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β . This could make the compound a candidate for treating inflammatory diseases.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The molecular structure allows it to fit into active sites of enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It may interact with specific receptors on immune cells, altering their activation and proliferation.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Immunological Response : A study on isoxazole derivatives indicated that they could suppress humoral immune responses in mouse models. This suppression was associated with decreased production of TNF-alpha in peritoneal cell cultures .
  • Antimicrobial Testing : In vitro tests conducted on similar compounds demonstrated significant inhibition against various bacterial strains, suggesting that modifications to the oxazole ring can enhance antimicrobial properties .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
ImmunomodulatorySuppression of lymphocyte proliferation
Anti-inflammatoryInhibition of TNF-alpha production

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for oxazole (δ 2.2–2.5 ppm, CH3), triazole (δ 8.1–8.3 ppm, aromatic H), and amide (δ 6.5–7.0 ppm, NH) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the triazolo-pyridine core .
  • High-resolution MS : Confirms molecular ion ([M+H]+) with <2 ppm error .

What biological targets are hypothesized for this compound?

Basic
Molecular docking predicts inhibition of 14-α-demethylase lanosterol (CYP51, PDB: 3LD6), a fungal enzyme. Binding affinity (ΔG ≈ −9.2 kcal/mol) suggests antifungal potential .

Advanced
Contradictions in activity data (e.g., in vitro vs. cell-based assays) may arise from:

  • Membrane permeability issues : Use logP calculations (cLogP ≈ 2.8) to adjust substituents for better bioavailability .
  • Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions .

How can computational methods enhance the design of derivatives?

Q. Basic

  • Docking (AutoDock Vina) : Screen derivatives against CYP51 to prioritize synthesis .
  • QSAR models : Correlate substituent electronegativity with antifungal IC50 values .

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to validate docking hits .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties .

What strategies address low solubility in biological assays?

Q. Basic

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Salt formation : Synthesize hydrochloride salts to improve aqueous solubility .

Q. Advanced

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for in situ activation .

How to resolve discrepancies in enzymatic vs. cellular activity data?

Q. Basic

  • Cytotoxicity controls : Measure IC50 against mammalian cells (e.g., HEK293) to rule out nonspecific toxicity .
  • Efflux pump inhibition : Co-administer verapamil to assess P-gp-mediated resistance .

Q. Advanced

  • Metabolite profiling (LC-MS/MS) : Identify active metabolites contributing to cellular activity .

What reaction optimization approaches improve scalability?

Q. Basic

  • DOE (Design of Experiments) : Optimize temperature, solvent, and catalyst loading via Taguchi methods .
  • Flow chemistry : Enhance reproducibility in triazole cyclization steps .

Q. Advanced

  • In-line PAT (Process Analytical Technology) : Use FTIR for real-time monitoring of intermediate formation .

How to troubleshoot low yields in amide coupling steps?

Q. Basic

  • Activation strategy : Switch from EDC/HOBt to HATU for sterically hindered amines .
  • Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) to isolate amidated products .

Q. Advanced

  • MS/MS fragmentation : Identify byproducts (e.g., N-acylurea) to adjust coupling conditions .

What are key considerations for synthesizing derivatives with modified substituents?

Q. Basic

  • Oxadiazole replacement : Substitute with thiadiazole to assess SAR impact on potency .
  • Methyl group variations : Introduce CF3 or cyclopropyl groups to modulate lipophilicity .

Q. Advanced

  • Directed evolution : Engineer enzymes (e.g., P450 BM3) for regioselective hydroxylation .

How to validate target engagement in cellular models?

Q. Basic

  • Thermal Shift Assay (TSA) : Measure ΔTm of CYP51 in lysates after compound treatment .
  • Western blotting : Quantify ergosterol biosynthesis intermediates (e.g., lanosterol accumulation) .

Q. Advanced

  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells via protein stability shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.